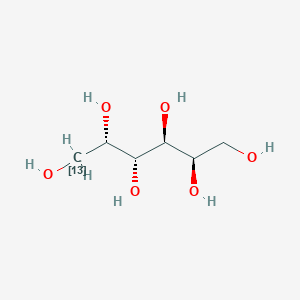
Dulcite-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a sugar alcohol with a slightly sweet taste and is a metabolic breakdown product of galactose . The compound is labeled with carbon-13, a stable isotope of carbon, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
Dulcite-13C is synthesized by incorporating carbon-13 into the molecular structure of dulcite. The synthesis involves the reduction of galactose, where carbon-13 is introduced at specific positions within the molecule . The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled precursors and advanced reduction techniques to ensure the incorporation of the isotope at the desired positions. The production is carried out in specialized facilities equipped with the necessary equipment for handling isotopes and ensuring product purity .
化学反应分析
Types of Reactions
Dulcite-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and its interactions with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of carbonyl compounds, while reduction can yield various alcohol derivatives .
科学研究应用
Dulcite-13C has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Dulcite-13C involves its incorporation into metabolic pathways where it serves as a tracer. The carbon-13 isotope allows researchers to monitor the movement and transformation of carbon atoms within biological systems. This helps in understanding the metabolic fate of compounds and the interactions between different metabolic pathways .
相似化合物的比较
Similar Compounds
Dulcitol-13C-3: Another carbon-13 labeled form of dulcite with similar properties and applications.
Melampyrit-13C: A synonym for Dulcite-13C, indicating the same compound with carbon-13 labeling.
Uniqueness
This compound is unique due to its specific labeling with carbon-13, which provides distinct advantages in tracing and studying metabolic pathways. The stable isotope labeling allows for precise quantitation and tracking of carbon atoms, making it a valuable tool in various scientific research fields .
生物活性
Dulcite-13C, also known as Dulcitol-13C-1, is a stable isotope-labeled form of dulcite, a sugar alcohol derived from the metabolic breakdown of galactose. This compound is notable for its applications in biochemical research, particularly in studies involving metabolic pathways and cellular responses to osmotic changes. This article will explore the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.
This compound has the chemical formula C6H14O6 and is characterized by its slightly sweet taste. It can be synthesized through various methods, including enzymatic processes and chemical synthesis techniques. The isotopic labeling allows researchers to track its metabolic fate within biological systems, providing insights into carbohydrate metabolism and energy production.
As a sugar alcohol, this compound influences osmotic regulation in cells. This property is crucial for maintaining cellular integrity and function. The compound participates in several biochemical processes:
- Osmotic Balance : this compound helps regulate osmotic pressure within cells, which is vital for cellular homeostasis.
- Metabolic Pathways : It serves as an intermediate in various metabolic pathways, particularly those involving carbohydrate metabolism.
- Energy Production : this compound's role in energy production is significant, as it can be converted into glucose through gluconeogenesis.
Case Studies
- Metabolic Disorders : Research has utilized this compound to study metabolic disorders such as galactosemia. In one study, the compound was administered to patients with this condition to assess its metabolic tracing capabilities and understand the impact of galactose metabolism on health outcomes.
- Cellular Responses : A study investigated the effects of this compound on cellular responses to osmotic stress. Results indicated that cells treated with this compound exhibited enhanced survival rates under hyperosmotic conditions compared to untreated controls.
- Nutrient Contribution Analysis : Another research project focused on using this compound in 13C tracer analysis to evaluate nutrient contributions to various metabolic pathways in mammalian cells. This approach provided qualitative insights into how different substrates influence metabolic fluxes.
Biological Activity Comparison
To better understand the unique properties of this compound, it is useful to compare it with other sugar alcohols:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Sorbitol | C6H14O6 | Commonly used as a sweetener; has laxative effects. |
| Mannitol | C6H14O6 | Used medically for its osmotic diuretic properties. |
| Xylitol | C5H12O5 | Known for dental health benefits; inhibits cavity-causing bacteria. |
Dulcite's uniqueness lies in its specific metabolic pathway derived from galactose and its specialized applications within research contexts.
Applications in Scientific Research
This compound is employed in various scientific studies due to its unique properties:
- Metabolic Tracing : Its stable isotope nature allows for detailed tracking of metabolic pathways.
- Osmotic Stress Studies : Researchers utilize it to explore cellular responses to osmotic changes.
- Nutritional Research : It aids in understanding how different nutrients affect metabolism and health.
属性
分子式 |
C6H14O6 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC 名称 |
(2R,3S,4R,5S)-(613C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1+1/m0/s1 |
InChI 键 |
FBPFZTCFMRRESA-FYUKPSRXSA-N |
手性 SMILES |
C([C@H]([C@@H]([C@@H]([C@H]([13CH2]O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















